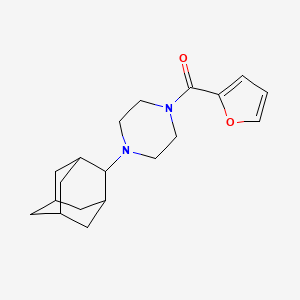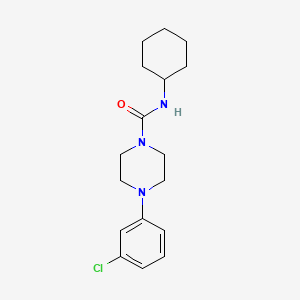![molecular formula C14H16ClF3N2S B5884272 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in cell growth, differentiation, and immune response, making AG490 a promising candidate for a wide range of scientific research applications.
Mechanism of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea binds to the ATP-binding site of JAK2 and prevents its phosphorylation, which is required for activation. This leads to the inhibition of downstream STAT3 phosphorylation and nuclear translocation, ultimately blocking the transcription of target genes. N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has also been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and enhances the efficacy of chemotherapy. In immune cells, it modulates cytokine production and suppresses inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea is its specificity for the JAK/STAT pathway, which allows for targeted inhibition without affecting other signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has been shown to have off-target effects on other kinases, which can complicate data interpretation. It is also important to note that N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea may not be effective in all cell types or in vivo models.
Future Directions
There are several potential future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea. One area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea. Another direction is the investigation of the role of JAK/STAT signaling in non-cancer diseases, such as autoimmune disorders and cardiovascular disease. Finally, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea could be used as a tool to study the function of specific genes regulated by the JAK/STAT pathway.
Synthesis Methods
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea can be synthesized through a series of chemical reactions starting from 4-chloro-3-(trifluoromethyl)aniline and cyclohexyl isothiocyanate. The synthesis involves multiple steps, including the formation of an intermediate compound and subsequent purification through crystallization or chromatography.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has been widely used in scientific research to investigate the role of JAK/STAT signaling in various biological processes. It has been shown to inhibit the activation of JAK2 and STAT3, two key components of the pathway, in a dose-dependent manner. N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea has been used to study the effects of JAK/STAT inhibition on cancer cell proliferation, immune response, and inflammation.
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2S/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNXGVXHOLZURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)


![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)


![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)